molecular formula C19H18N2 B3355161 2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole CAS No. 61995-50-4

2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole

Cat. No.: B3355161
CAS No.: 61995-50-4
M. Wt: 274.4 g/mol
InChI Key: SAHVNKPLKUYHAO-UHFFFAOYSA-N
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Description

2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used to achieve high yields .

Industrial Production Methods

Industrial production of indole derivatives may involve multi-step synthesis processes, often starting from commercially available precursors. The scalability of these methods depends on the availability of starting materials and the efficiency of the synthetic routes .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often use halogenating agents or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acids, while reduction could produce indole-3-methanols .

Scientific Research Applications

2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in various biological processes and potential therapeutic effects.

    Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological activities. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its dual indole rings make it particularly interesting for research in medicinal chemistry and drug development .

Properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-12-16(14-7-3-5-9-18(14)20-12)11-17-13(2)21-19-10-6-4-8-15(17)19/h3-10,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHVNKPLKUYHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977533
Record name 3,3'-Methylenebis(2-methyl-1H-indole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-50-4
Record name iH-Indole, 3,3'-methylenebis(2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061995504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC70794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Methylenebis(2-methyl-1H-indole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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